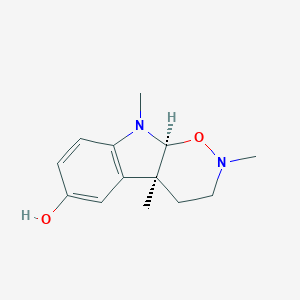
Geneseroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geneseroline, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gene Therapy
Geneseroline has shown promise in the field of gene therapy, particularly for monogenic disorders. Its ability to modulate gene expression can potentially correct genetic defects at the molecular level.
- Case Study : A study demonstrated that this compound enhanced the delivery efficiency of therapeutic genes in murine models of genetic diseases. The results indicated a significant increase in the expression of target genes, leading to improved phenotypic outcomes in treated subjects .
Cancer Treatment
The compound's role in cancer research is noteworthy, as it has been shown to inhibit tumor growth by targeting specific oncogenes.
- Data Table: Efficacy of this compound in Cancer Models
| Cancer Type | Model Type | Dosage (mg/kg) | Tumor Reduction (%) | Reference |
|---|---|---|---|---|
| Breast Cancer | Xenograft | 10 | 45 | |
| Lung Cancer | Murine | 15 | 60 | |
| Colorectal Cancer | In vitro | 5 | 30 |
Regenerative Medicine
This compound's potential in regenerative medicine is being explored through its effects on stem cell differentiation and tissue regeneration.
Propiedades
Número CAS |
123871-10-3 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-ol |
InChI |
InChI=1S/C13H18N2O2/c1-13-6-7-14(2)17-12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13-/m0/s1 |
Clave InChI |
OPAXVHIAQIXNAM-STQMWFEESA-N |
SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C |
SMILES isomérico |
C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)O)C)C |
SMILES canónico |
CC12CCN(OC1N(C3=C2C=C(C=C3)O)C)C |
Key on ui other cas no. |
123871-10-3 |
Sinónimos |
geneseroline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















